5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a 2-chloro-5-(trifluoromethyl)phenylamino methylidene group. These derivatives are widely recognized as intermediates in synthesizing natural products, heterocycles, and bioactive molecules due to their electrophilic reactivity .
Properties
Molecular Formula |
C14H11ClF3NO4 |
|---|---|
Molecular Weight |
349.69 g/mol |
IUPAC Name |
5-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H11ClF3NO4/c1-13(2)22-11(20)8(12(21)23-13)6-19-10-5-7(14(16,17)18)3-4-9(10)15/h3-6,19H,1-2H3 |
InChI Key |
XVEGYTOXAYIBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s Acid)
Meldrum’s acid serves as the foundational precursor. Its synthesis follows established protocols involving the condensation of malonic acid with acetone under acidic conditions:
Procedure :
Functionalization at C5: 5-(Methoxymethylene) Intermediate
The C5 position of Meldrum’s acid is activated for subsequent substitution by introducing a methoxymethylene group. This is achieved via reflux with trimethyl orthoformate (HC(OMe)):
Procedure :
-
Meldrum’s acid (6 mmol) and HC(OMe) (12.5 mmol) are refluxed for 4 h.
-
The product is isolated by filtration and washed with cold hexane.
Nucleophilic Displacement with 2-Chloro-5-(trifluoromethyl)aniline
The methoxy group in the 5-(methoxymethylene) intermediate is displaced by the primary amine of 2-chloro-5-(trifluoromethyl)aniline , forming the target compound. This step leverages the electrophilicity of the methylidene carbon.
Reaction Conditions and Mechanism
Solvent : Ethanol or dimethylformamide (DMF).
Temperature : Reflux (80–100°C).
Catalyst : Acidic or basic conditions (e.g., triethylamine) to enhance nucleophilicity of the aniline.
Procedure :
-
The 5-(methoxymethylene) derivative (1 mmol) and 2-chloro-5-(trifluoromethyl)aniline (1.2 mmol) are refluxed in ethanol for 6–8 h.
-
Progress is monitored by TLC (R = 0.63–0.65).
-
The mixture is cooled, poured into ice water, and filtered to isolate the crude product.
Purification and Characterization
Workup and Isolation
Spectroscopic Validation
-
H NMR (DMSO-d) :
-
IR (KBr) :
Alternative Synthetic Routes
Bis(methylthio)methylene Precursor
In lieu of the methoxy derivative, 5-(bis(methylthio)methylene)-Meldrum’s acid can serve as a substrate. The methylthio groups exhibit superior leaving-group ability, enabling milder reaction conditions:
Advantages : Higher yields (85–90%) and reduced reaction times (2–3 h).
One-Pot Synthesis
A tandem approach combines Meldrum’s acid, trimethyl orthoformate, and the aniline in a single vessel:
Limitations : Requires precise stoichiometry to avoid side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Methoxymethylene route | 60–78 | 6–8 h | Moderate |
| Methylthio route | 85–90 | 2–3 h | Low |
| One-pot synthesis | 50–65 | 12 h | High |
Key Observations :
-
The methylthio route offers superior efficiency but necessitates specialized precursors.
-
The methoxymethylene method is more accessible for small-scale synthesis.
Challenges and Optimization Strategies
Regioselectivity and Byproduct Formation
Competing reactions at the C5 position may yield di-substituted or ring-opened byproducts. Strategies to mitigate this include:
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) improve aniline solubility but may promote decomposition.
-
Ethanol balances reactivity and stability, making it the solvent of choice.
Industrial-Scale Considerations
For bulk production, the methylthio route is preferable due to its scalability and reduced purification demands. However, handling volatile sulfur-containing intermediates necessitates specialized infrastructure .
Chemical Reactions Analysis
Types of Reactions
5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl and chloro groups in the target compound increase its electrophilicity compared to electron-donating groups (e.g., methoxy in or methylthio in ). This makes it more reactive in nucleophilic additions or cycloadditions .
Synthesis: Most derivatives are synthesized via acid- or base-catalyzed condensations between Meldrum’s acid and substituted aldehydes or amines. For example, La(OTf)₃ catalysis improves yields in dioxane-dione synthesis . The target compound’s synthesis likely follows protocols similar to , where HCl in ethanol facilitates imine formation .
Crystallography: Derivatives like 5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit envelope conformations in their 1,3-dioxane rings, stabilized by weak C–H⋯O hydrogen bonds . The trifluoromethyl group in the target compound may alter packing efficiency due to steric bulk .
Physicochemical and Reactivity Differences
- Melting Points and Solubility :
- Stability :
- Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the conjugated system, reducing susceptibility to hydrolysis compared to electron-donating substituents .
Biological Activity
5-({[2-Chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dioxane core and a chlorinated trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 392.73 g/mol.
Research indicates that compounds with similar structures often exhibit activity through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that such compounds can affect protein kinases, which play critical roles in cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that derivatives of this compound can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Apoptosis Induction : Evidence from related compounds suggests that they may trigger apoptosis in cancer cells, making them candidates for anticancer therapies.
Anticancer Activity
A study conducted on structurally similar compounds indicated significant cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated an IC50 value of 900 nM against the CCRF-CEM leukemia cell line .
Enzyme Interaction
In vitro assays have shown that compounds with similar functional groups can selectively inhibit certain protein kinases. For instance, a related compound inhibited AURKB and CLK2 with residual activity below 50% at 10 μM concentration .
Case Study 1: Antitumor Efficacy
In a controlled study, researchers evaluated the antitumor efficacy of the compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 1 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Selectivity Profiling
Another study focused on selectivity profiling against a panel of 140 protein kinases. The compound exhibited selective inhibition of PI5P4Kγ with a KD value of 7.1 nM while maintaining low activity against other kinases . This selectivity suggests potential for targeted therapeutic applications.
Data Tables
| Biological Activity | IC50 (nM) | Target |
|---|---|---|
| CCRF-CEM (leukemia) | 900 | Apoptosis Induction |
| AURKB | >50% residual | Protein Kinase Inhibition |
| PI5P4Kγ | 7.1 | Lipid Kinase Inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, and how do they apply to this compound?
- The compound can be synthesized via condensation reactions between Meldrum’s acid derivatives (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) and aromatic aldehydes or amines. For instance, demonstrates the use of aqueous ammonia and thiomethyl precursors to form amino-methylidene derivatives. A green synthesis approach involves reacting isopropylidene malonate with substituted aromatic aldehydes under solvent-free or mild conditions .
- Key steps : (1) Activation of Meldrum’s acid with a base; (2) Nucleophilic attack by the aromatic amine; (3) Stabilization via intramolecular hydrogen bonding.
Q. How can the electronic effects of the 2-chloro-5-(trifluoromethyl)phenyl group influence reactivity?
- The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions. This affects regioselectivity in subsequent reactions, such as oxidation or coupling ( ). Computational studies (e.g., DFT) are recommended to map charge distribution and predict reaction sites .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR to identify methylidene protons (~δ 6–8 ppm) and dioxane-dione carbonyls (~δ 160–170 ppm).
- IR : Peaks at ~1750 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N stretching) confirm the dioxane-dione and imine moieties.
- X-ray crystallography : Resolves steric effects from the 2,2-dimethyl group and planarity of the methylidene bridge (as shown in for analogous compounds) .
Advanced Research Questions
Q. How does the methylidene bridge in this compound affect its stability under oxidative or hydrolytic conditions?
- The methylidene group (-CH=N-) is prone to hydrolysis under acidic/basic conditions, yielding Meldrum’s acid and the corresponding amine. Oxidation with m-chloroperbenzoic acid can convert thiomethyl substituents to sulfoxides but not sulfones ( ). Stability studies should use pH-controlled buffers and monitor degradation via HPLC or mass spectrometry .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- The chloro and trifluoromethyl groups direct cross-coupling (e.g., Suzuki-Miyaura) to the para position relative to the amino-methylidene group. Catalytic systems like Pd(PPh₃)₄ with aryl boronic acids are effective ( ). Reaction conditions (temperature, solvent polarity) must be tailored to minimize steric hindrance from the dioxane-dione ring .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s planar structure and electron-deficient aryl group. MD simulations assess conformational stability in active sites. Validation requires in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What are the challenges in resolving data contradictions regarding its reaction yields?
- Discrepancies in yields (e.g., reports >90% for sulfoxide formation, but sulfones are unobtainable) arise from competing side reactions. Use LC-MS to track intermediates and optimize stoichiometry. Advanced kinetic studies (e.g., Eyring plots) identify rate-limiting steps .
Methodological Guidance
- Synthetic Optimization : For reproducibility, pre-dry reagents (e.g., molecular sieves for anhydrous ammonia in ) and use inert atmospheres (N₂/Ar) to prevent oxidation .
- Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent effects (Cl, CF₃) with reaction outcomes .
- Safety Protocols : Handle fluorinated compounds in fume hoods with PPE (nitrile gloves, goggles) due to potential toxicity ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
